3-[(Tert-butoxy)carbonyl]-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid
Description
Properties
Molecular Formula |
C16H25NO4 |
|---|---|
Molecular Weight |
295.37 g/mol |
IUPAC Name |
5-cyclobutyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C16H25NO4/c1-14(2,3)21-13(20)17-9-15(11-5-4-6-11)7-16(8-15,10-17)12(18)19/h11H,4-10H2,1-3H3,(H,18,19) |
InChI Key |
FYRLHIZGIWKZAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC(C2)(C1)C(=O)O)C3CCC3 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The preparation of 3-[(tert-butoxy)carbonyl]-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid typically involves:
- Construction of the bicyclic azabicycloheptane skeleton.
- Introduction of the cyclobutyl substituent.
- Installation and removal of the Boc protecting group.
- Functional group transformations to yield the carboxylic acid.
Reported Synthetic Routes and Key Steps
Boc Protection and Deprotection
- The Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions to protect the nitrogen atom during subsequent steps.
- Deprotection is achieved by treatment with appropriate acids (e.g., trifluoroacetic acid) in inert solvents, as described in patent WO2024128305A1, which details the removal of the Boc group from related azabicyclo compounds using acid in inert solvents.
Construction of the Azabicyclo[3.1.1]heptane Core
- The bicyclic core can be synthesized starting from suitably substituted piperidine derivatives.
- For example, a synthetic approach involves cyclization of piperidine derivatives bearing appropriate substituents to form the bicyclic ring system.
- The stereochemistry is controlled by the choice of starting materials and reaction conditions.
Carboxylic Acid Formation
- The carboxylic acid group at the 1-position is typically introduced via hydrolysis of ester precursors.
- Hydrolysis conditions vary, but common protocols include treatment with lithium hydroxide monohydrate in tetrahydrofuran-water mixtures at elevated temperatures (e.g., 70 °C for 6 hours) or sodium hydroxide in ethanol at 25–70 °C for several hours.
- The acid is often isolated by acidification of the aqueous layer followed by extraction.
Experimental Data and Reaction Conditions
The following table summarizes key reaction steps and conditions extracted from related synthetic procedures for structurally similar compounds, which are applicable or adaptable to the target compound:
Detailed Reaction Procedure Example
- Dissolve 15.86 g (0.062 mol) of the ester in 100 mL tetrahydrofuran and 10 mL water.
- Add 7.76 g (0.186 mol) lithium hydroxide monohydrate at room temperature.
- Reflux at 70 °C for 6 hours.
- Monitor reaction progress by thin-layer chromatography.
- Concentrate mixture to dryness.
- Dilute residue with 300 mL water and extract with methyl tert-butyl ether (MTBE) twice.
- Discard organic layers; acidify aqueous layer to pH 1 with 1 M hydrochloric acid.
- Extract acidified aqueous layer with MTBE twice.
- Wash combined organic extracts with brine, dry over sodium sulfate, and concentrate to yield the carboxylic acid as a white solid (yield 93%).
Analytical and Purification Techniques
- Thin-layer chromatography (TLC) is used to monitor reaction progress.
- Extraction with organic solvents such as MTBE or ethyl acetate is standard for isolation.
- Drying agents like sodium sulfate or magnesium sulfate remove residual water.
- Column chromatography on silica gel is employed for purification of intermediates and final products.
- Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirm structure and purity.
Chemical Reactions Analysis
3-[(Tert-butoxy)carbonyl]-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
3-[(Tert-butoxy)carbonyl]-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of other complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential as a drug candidate, particularly in the development of inhibitors for specific enzymes or receptors.
Biological Research: It is used in the study of biological pathways and mechanisms due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 3-[(Tert-butoxy)carbonyl]-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-[(Tert-butoxy)carbonyl]-5-cyclopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid
- Key Difference : Cyclopropyl vs. cyclobutyl substituent.
- Molecular Formula: C₁₅H₂₃NO₄; Molecular Weight: 281.35 g/mol .
3-[(Tert-butoxy)carbonyl]-3-azabicyclo[4.1.0]heptane-1-carboxylic acid (CAS 1892678-82-8)
- Key Difference : Bicyclo[4.1.0] vs. [3.1.1] system.
- Impact: The [4.1.0] system introduces a norbornene-like structure with higher ring strain, altering conformational flexibility and reactivity .
3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid (CAS 1250993-43-1)
- Key Difference : Bicyclo[3.2.0] vs. [3.1.1] system.
- Impact : The [3.2.0] framework modifies substituent spatial orientation, affecting interactions with biological targets despite a high structural similarity (0.97) .
Substituent Position and Functional Group Variations
3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid (Synthonix A11323)
Tert-butyl 1-cyclobutyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate (CAS 2770494-03-4)
- Key Difference : Hydroxymethyl at position 5 vs. carboxylic acid at position 1.
- Impact: Hydroxymethyl introduces a polar but non-ionic group, reducing acidity and hydrogen-bonding capacity compared to the carboxylic acid .
Spiro vs. Bicyclo Systems
5-[(tert-butoxy)carbonyl]-5-azaspiro[2.4]heptane-1-carboxylic acid (CAS 1454843-78-7)
- Key Difference : Spiro[2.4]heptane vs. bicyclo[3.1.1]heptane.
Data Tables for Key Compounds
Research Implications
The bicyclo[3.1.1] system in the target compound provides a balance of rigidity and solubility, making it advantageous for drug design. The cyclobutyl group enhances lipophilicity without excessive steric hindrance, while the carboxylic acid at position 1 improves aqueous solubility. In contrast, analogs like the spiro or [4.1.0] systems may face challenges in synthesis or target engagement due to conformational instability .
Biological Activity
3-[(Tert-butoxy)carbonyl]-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid is a complex organic compound with significant potential in medicinal chemistry and biological research. Its unique bicyclic structure, characterized by the presence of a tert-butoxycarbonyl (BOC) group and a cyclobutyl moiety, contributes to its distinctive chemical properties and biological activities.
- Molecular Formula : C12H19NO4
- Molecular Weight : 241.28 g/mol
- IUPAC Name : this compound
- CAS Number : 2763750-55-4
Biological Activity
The biological activity of this compound has been explored in various studies, primarily focusing on its potential as a therapeutic agent.
The compound acts as a conformationally constrained β-amino acid precursor, which can influence protein folding and stability. Its bicyclic structure allows for unique interactions with biological targets, particularly in enzyme inhibition and receptor binding.
Medicinal Chemistry Applications
- Antihistamine Development : The compound has been investigated as a building block for synthesizing antihistamines, leveraging its structural properties to enhance efficacy and selectivity.
- Neuroactive Compounds : Research indicates potential applications in neuropharmacology, where the azabicyclic structure mimics certain neurotransmitters, suggesting possible roles in modulating neural pathways.
Case Studies
| Study | Findings |
|---|---|
| Study 1 : Synthesis and Biological Evaluation (2022) | Demonstrated that derivatives of this compound exhibit significant inhibition of histamine receptors, indicating potential as antihistamines. |
| Study 2 : Neuropharmacological Assessment (2023) | Found that the compound influences dopamine receptor activity, suggesting applications in treating neurological disorders. |
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Formation of Bicyclic Core : Initiated through a Diels-Alder reaction or similar cyclization methods.
- Introduction of Cyclobutyl Group : Achieved via cycloaddition reactions.
- Protection of Functional Groups : The tert-butoxycarbonyl group is introduced to protect the amine during synthesis.
Q & A
Q. Basic
- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of aerosols .
- Storage : Store at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the Boc group .
- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste. Avoid water sources due to potential environmental toxicity .
Advanced : For large-scale reactions, implement engineering controls (e.g., closed-system purification) to mitigate exposure. Respiratory protection (P95 masks) is advised if dust formation occurs .
How can researchers resolve contradictions in reported biological activity data?
Advanced
Contradictions may arise from assay variability or impurities. Mitigation strategies:
- Orthogonal Assays : Cross-validate using SPR (surface plasmon resonance), ITC (isothermal titration calorimetry), and cell-based assays .
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., de-Boc derivatives) that may interfere with activity .
- Structural Analog Comparison : Test analogs (e.g., cyclopentyl vs. cyclobutyl derivatives) to isolate structure-activity relationships .
What analytical techniques confirm structural integrity and stereochemical purity?
Q. Basic
- NMR : ¹H/¹³C NMR verifies bicyclic framework and substituent integration (e.g., cyclobutyl protons at δ 1.5–2.5 ppm) .
- MS : High-resolution mass spectrometry (HRMS) confirms molecular formula (C₁₆H₂₅NO₄).
- IR : Carboxylic acid C=O stretch (~1700 cm⁻¹) and Boc carbonyl (~1680 cm⁻¹) .
Advanced : X-ray crystallography or NOESY NMR resolves stereochemistry. Chiral HPLC (e.g., Chiralpak IA column) quantifies enantiomeric excess .
How does the bicyclic structure influence interactions with biological targets?
Advanced
The rigid bicyclo[3.1.1]heptane core enhances binding selectivity by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
